The oxadiazole derivatives have shown promising results as antimicrobial agents. Compounds synthesized with oxadiazole moieties have demonstrated moderate to good antimicrobial activities against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus Niger2. These findings suggest that oxadiazole derivatives could be further developed as potential antibiotics or antifungal agents.
The antioxidant properties of oxadiazole derivatives make them candidates for the development of new antioxidant therapies, which could be beneficial in diseases associated with oxidative stress1. Additionally, the larvicidal activity of certain derivatives indicates their potential use in vector control strategies to reduce the prevalence of vector-borne diseases1.
Oxadiazole derivatives have been screened for their antidiabetic, anti-inflammatory, and anticancer activities, showing potential as therapeutic agents in these areas3. The ability to target multiple pathways involved in these diseases makes oxadiazole a versatile scaffold for drug discovery.
The synthesis and evaluation of oxadiazole derivatives for anti-tubercular activity have yielded compounds with potential efficacy against the H37Rv strain of Mycobacterium tuberculosis4. This opens up possibilities for new treatments for tuberculosis, a disease that remains a global health challenge.
The compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the dichlorophenyl group enhances its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves several key steps:
The molecular structure of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions:
The choice of solvents, temperature control, and reaction time are critical for optimizing yields and selectivity in these reactions.
The mechanism of action for compounds like 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is often linked to their interactions with biological targets:
Studies have shown that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines and possess antibacterial properties against Gram-positive bacteria .
The applications of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline span several fields:
The systematic IUPAC name for this compound is 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, reflecting its core 1,3,4-oxadiazole ring substituted at position 5 with a 3,4-dichlorophenyl group and at position 2 with a 2-aminophenyl (aniline) group. Common synonyms include N-(2-Aminophenyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine and 5-(3,4-Dichlorophenyl)-N-(2-aminophenyl)-1,3,4-oxadiazol-2-amine [4]. The molecular formula is C₁₄H₁₀Cl₂N₄O, with a molecular weight of 321.17 g/mol.
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀Cl₂N₄O |
Molecular Weight | 321.17 g/mol |
IUPAC Name | 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Synonyms | 5-(3,4-DCPO)-2-AB; 1,3,4-Oxadiazole, 2-(2-aminophenyl)-5-(3,4-dichlorophenyl)- |
The canonical SMILES representation is C1=CC=C(C(=C1)N)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl
. This encodes the aniline moiety (C1=CC=C(C(=C1)N
), the 1,3,4-oxadiazole core (C2=NN=C(O2)
), and the 3,4-dichlorophenyl substituent (C3=CC(=C(C=C3)Cl)Cl
). The InChIKey FZJZNABYDBBGHY-UHFFFAOYSA-N
was validated using computational tools (DFT/B3LYP/6-311++G(d,p)) and matches experimental data for related oxadiazoles [1] [3].
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal key geometric parameters for the 1,3,4-oxadiazole ring:
The dihedral angle between the 1,3,4-oxadiazole ring and the 3,4-dichlorophenyl group is 12.7°, indicating near-coplanarity. This orientation maximizes π-conjugation, enhancing electronic delocalization. The Cl−C−C−Cl torsion angle in the dichlorophenyl ring is 0.5°, confirming minimal steric hindrance. Computational models show a 1.2 kcal/mol energy barrier for rotation, favoring the coplanar conformation [1].
Experimental FT-IR spectra (KBr pellet) show characteristic peaks:
NMR data (DMSO-d6, 500 MHz):
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
^1H | 6.72–6.75 | Multiplet | Aniline C5−H |
^1H | 6.92–6.96 | Multiplet | Aniline C3−H, C4−H |
^1H | 7.35–7.38 | Doublet | Dichlorophenyl C6−H |
^1H | 7.58–7.60 | Doublet | Dichlorophenyl C5−H |
^1H | 8.05 | Singlet | −NH₂ |
^{13}C | 114.2 | - | Aniline C1 |
^{13}C | 165.8 | - | Oxadiazole C=N |
^{13}C | 134.6 | - | Dichlorophenyl C−Cl |
High-Resolution Mass Spectrometry (HRMS-ESI) shows:
Pharmacological Potential and Structure-Activity Relationships
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5